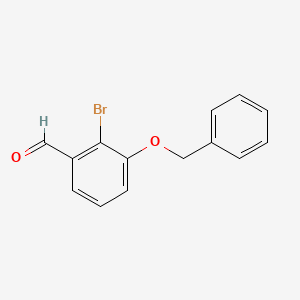

Benzaldehyde, 2-bromo-3-(phenylmethoxy)-

Overview

Description

Synthesis Analysis

The synthesis of similar compounds, such as 2-Bromobenzaldehyde, involves various reactions including Suzuki-Miyaura and Buchwald-Hartwig reactions, and cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds .Molecular Structure Analysis

The molecular structure of a similar compound, 2-Bromobenzaldehyde, includes a bromine atom attached to a benzene ring with an aldehyde functional group .Chemical Reactions Analysis

2-Bromobenzaldehyde is used in various synthetic applications, including the synthesis of aza-fused polycyclic quinolines through copper-catalyzed cascade reaction, preparation of 1-substituted indazoles by CuI-catalyzed coupling with N-aryl hydrazides .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2-Bromobenzaldehyde, include a molecular weight of 185.02, a boiling point of 230 °C, a melting point of 16-19 °C, and a density of 1.585 g/mL at 25 °C .Scientific Research Applications

Synthesis and Catalysis

A wide range of scientific research applications for Benzaldehyde, 2-bromo-3-(phenylmethoxy)-, and related compounds has been explored, focusing on synthesis processes, catalysis, and the development of novel compounds with potential applications in various fields, excluding any direct association with drug use, dosage, or side effects.

Synthetic Pathways and Intermediates : The synthesis of complex benzaldehyde derivatives involves multiple steps, including reactions with bromine and various catalysts to obtain specialized compounds. For instance, the improvement of synthetic processes for trimethoxy benzaldehyde demonstrates the versatility of bromo-substituted benzaldehydes in organic synthesis (Yangyu Feng, 2002).

Catalysis and Oxidation Reactions : Benzaldehyde derivatives serve as catalysts or substrates in oxidation reactions. A notable application is the use of a tetra-nuclear macrocyclic Zn(II) complex derived from a bromo-substituted benzaldehyde for the selective oxidation of benzyl alcohol to benzaldehyde, showcasing the role of these compounds in enhancing catalytic efficiency (L. Wang et al., 2021).

Organic Synthesis and Functionalization : The functionalization of benzaldehydes, including bromo-substituted variants, leads to the creation of novel organic compounds. This includes the synthesis of inden-1-one derivatives and the exploration of their chemical properties, highlighting the broad utility of these compounds in organic chemistry and materials science (K. Kobayashi et al., 2013).

Antioxidant, Antimicrobial, and Anticancer Properties : The synthesis of benzaldehyde derivatives has also been explored for their potential antioxidant, antimicrobial, and anticancer properties. This research underscores the potential biomedical applications of these compounds, beyond their use in traditional synthetic chemistry (M. Konuş et al., 2019).

Advanced Material Synthesis : Benzaldehyde derivatives are utilized in the synthesis of advanced materials, such as copolymers, demonstrating their application in materials science and engineering. This research indicates the role of these compounds in developing new materials with specific properties and applications (G. Kharas et al., 2016).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-bromo-3-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c15-14-12(9-16)7-4-8-13(14)17-10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQKLUDXMWUISR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461377 | |

| Record name | Benzaldehyde, 2-bromo-3-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzaldehyde, 2-bromo-3-(phenylmethoxy)- | |

CAS RN |

158584-99-7 | |

| Record name | Benzaldehyde, 2-bromo-3-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1312717.png)

![3-(Piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one](/img/structure/B1312720.png)

![2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B1312721.png)